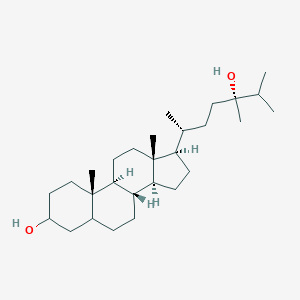
Ergostan-3,24-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergostan-3,24-diol is a natural steroid found in various plants, including mushrooms and seaweed. It has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Ergostan-3,24-diol's mechanism of action is not fully understood. However, it has been suggested that it may act as a modulator of various cellular signaling pathways, including the Akt/mTOR and MAPK/ERK pathways. It has also been shown to modulate the expression of various genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects
Ergostan-3,24-diol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of cardiovascular disease. Furthermore, Ergostan-3,24-diol has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ergostan-3,24-diol in lab experiments is that it is a natural compound that can be easily synthesized from ergosterol. Additionally, it has been shown to have various therapeutic applications, making it a promising compound for further research. However, one limitation of using Ergostan-3,24-diol in lab experiments is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on Ergostan-3,24-diol. One direction is to further investigate its mechanism of action and its effects on various cellular signaling pathways. Additionally, more research is needed to determine its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease. Furthermore, research is needed to determine the optimal dosage and delivery method for Ergostan-3,24-diol to maximize its therapeutic potential.
Conclusion
Ergostan-3,24-diol is a natural steroid with potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. Its synthesis method involves the hydroxylation of ergosterol, and its mechanism of action is not fully understood. Ergostan-3,24-diol has been shown to have various biochemical and physiological effects, and further research is needed to determine its full therapeutic potential.
Synthesemethoden
Ergostan-3,24-diol can be synthesized from ergosterol, a sterol found in fungi. The synthesis process involves the hydroxylation of the ergosterol molecule at the C-3 and C-24 positions. This reaction can be catalyzed by various enzymes, including cytochrome P450 enzymes.
Wissenschaftliche Forschungsanwendungen
Ergostan-3,24-diol has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, Ergostan-3,24-diol has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its neuroprotective effects. Furthermore, Ergostan-3,24-diol has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of cardiovascular disease.
Eigenschaften
CAS-Nummer |
137038-14-3 |
|---|---|
Produktname |
Ergostan-3,24-diol |
Molekularformel |
C28H50O2 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H50O2/c1-18(2)28(6,30)16-11-19(3)23-9-10-24-22-8-7-20-17-21(29)12-14-26(20,4)25(22)13-15-27(23,24)5/h18-25,29-30H,7-17H2,1-6H3/t19-,20?,21?,22+,23-,24+,25+,26+,27-,28-/m1/s1 |
InChI-Schlüssel |
QTYRSLSHIKUSBP-LFOSBBPJSA-N |
Isomerische SMILES |
C[C@H](CC[C@](C)(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C |
SMILES |
CC(C)C(C)(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Kanonische SMILES |
CC(C)C(C)(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Synonyme |
ergostan-3,24-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




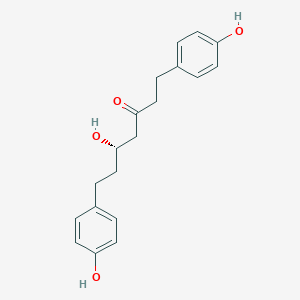
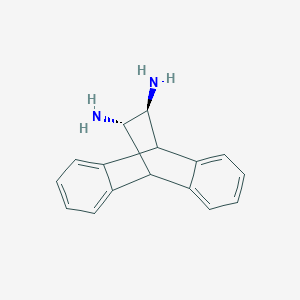
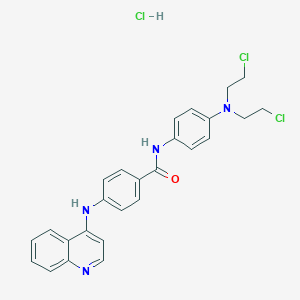
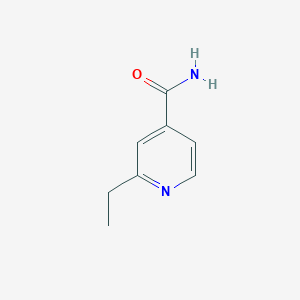
![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)

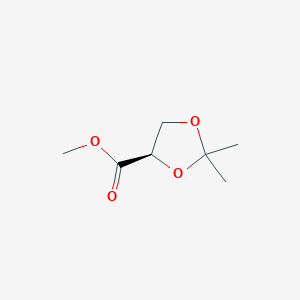
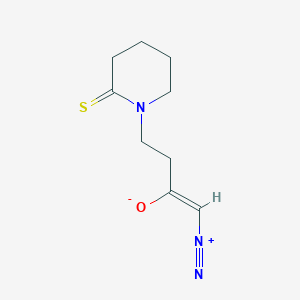
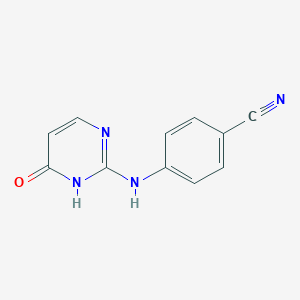
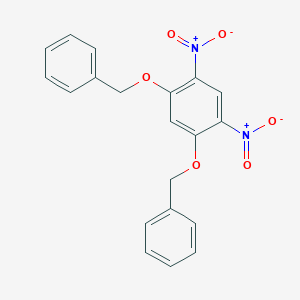
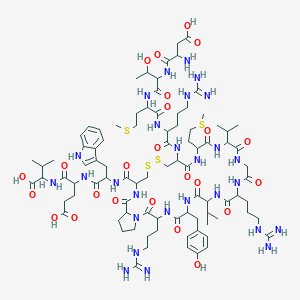
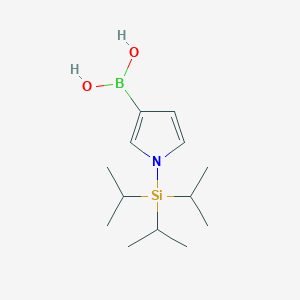
![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)